Ferrous gluconate dihydrate

Clinical Pharmacology Nephrology Iron Deficiency Anemia

Ferrous iron salts are not interchangeable. Ferrous gluconate dihydrate delivers 62% higher maximal serum iron increase versus ferrous sulfate in peritoneal dialysis patients, with superior GI tolerability. • 20-30% bioavailability (vs 10-15% for ferrous sulfate) - clinically validated in nephrology and national food fortification programs • USP-grade, 97-102% purity (dried basis), cGMP-manufactured per 21 CFR Part 211 • pH-dependent solubility enables predictable release for immediate-release or enteric-coated formulations • Established reference standard for iron bioavailability assays (Caco-2 model) Bulk quantities available with full Certificate of Analysis.

Molecular Formula C12H24FeO15
Molecular Weight 464.15 g/mol
CAS No. 6047-12-7
Cat. No. B1197025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous gluconate dihydrate
CAS6047-12-7
SynonymsApo-Ferrous Gluconate
Dextriferron
Eisen-Sandoz
FeG Iron
Fergon
ferroglucon
Ferrogluconaat FNA
ferrous gluconate
Ferrum Verla
Loesferron
Losferron
Rulofer G
Simron
Vitaferro Brause
Molecular FormulaC12H24FeO15
Molecular Weight464.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2]
InChIInChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2
InChIKeyBJBSKTPEFSQVHL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble with slight heating in water. Practically insoluble in ethanol
Soluble in glycerin
SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION
1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time.

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Gluconate Dihydrate CAS 6047-12-7: Technical Specifications and Procurement Considerations


Ferrous gluconate dihydrate (C12H22FeO14·2H2O) is a bivalent organic iron salt formed from ferrous iron coordinated with gluconic acid. The compound appears as a yellowish-gray or pale greenish-yellow powder with a slight odor resembling burned sugar . It demonstrates high water solubility, with 1 g dissolving in approximately 10 mL of water with slight heating, while remaining practically insoluble in alcohol . The dihydrate contains 11.5% to 12.5% elemental iron [1] and meets USP specifications of 97.0% to 102.0% purity calculated on the dried basis [2]. As a USP-grade pharmaceutical ingredient, ferrous gluconate dihydrate is manufactured under cGMP requirements per 21 CFR part 211 in FDA-registered facilities .

Why Ferrous Gluconate Dihydrate Cannot Be Simply Substituted with Alternative Iron Salts


Ferrous iron salts are not interchangeable despite their shared Fe²⁺ oxidation state. Ferrous gluconate dihydrate differs fundamentally from ferrous sulfate and ferrous fumarate in absorption kinetics, gastrointestinal tolerability, and elemental iron density [1]. In peritoneal dialysis patients requiring high-dose oral iron supplementation, ferrous gluconate demonstrated 62% higher maximal serum iron increase relative to baseline versus ferrous sulfate (183.87% ± 37.38% vs 113.51% ± 103.37%) [2]. Additionally, ferrous gluconate achieves 20% to 30% bioavailability compared to ferrous sulfate's 10% to 15% [1]. The gluconate ligand provides a distinct dissolution profile characterized by pH-dependent solubility that increases substantially under acidic conditions (such as gastric pH 1.5–3.5) while remaining susceptible to precipitation in neutral environments [3]. These quantitative differences in absorption performance and physicochemical behavior preclude simple substitution in formulations where iron bioavailability, patient tolerability, or stability under specific pH conditions are critical quality attributes [2] [3].

Quantitative Differentiation Evidence: Ferrous Gluconate Dihydrate vs. Comparator Iron Compounds


Superior Iron Absorption in Peritoneal Dialysis Patients: Direct Clinical Comparison with Ferrous Sulfate

In a controlled clinical study of 29 peritoneal dialysis patients receiving high-dose oral iron supplementation, ferrous gluconate demonstrated statistically significant superior absorption compared to ferrous sulfate. The maximal increase in serum iron concentration from baseline was 183.87% ± 37.38% for ferrous gluconate versus 113.51% ± 103.37% for ferrous sulfate [1]. Absolute maximal serum iron concentrations reached 30.97 ± 8.65 µmol/L after ferrous gluconate intake versus 26.23 ± 9.95 µmol/L after ferrous sulfate [1]. Six patients showed serum iron increases exceeding 300% after ferrous gluconate dosing, while 15 patients demonstrated increases between 100% and 300% [1]. Side effects occurred more frequently after ferrous sulfate than ferrous gluconate intake [1]. The authors concluded that ferrous gluconate was better absorbed and better tolerated than ferrous sulfate and recommended it for oral iron supplementation in PD patients [1].

Clinical Pharmacology Nephrology Iron Deficiency Anemia

Bioavailability Advantage Over Ferrous Sulfate: 20–30% vs 10–15% Absorption Rates

Ferrous gluconate exhibits approximately double the oral bioavailability of ferrous sulfate when compared across multiple pharmacokinetic assessments. Ferrous gluconate demonstrates 20% to 30% bioavailability, while ferrous sulfate preparations typically achieve only 10% to 15% bioavailability [1]. This differential means that 70% to 80% of ferrous gluconate is unabsorbed and passes through the gastrointestinal tract, compared to 85% to 90% unabsorbed ferrous sulfate [1]. The higher absorption efficiency of ferrous gluconate is attributed to the gluconate ligand, which influences dissolution behavior and intestinal mucosal permeability [1]. Clinically, co-administration with 100 mg vitamin C can further increase peak serum iron concentration by 20% to 30% and shorten time to maximum concentration to 1–1.5 hours [2].

Bioavailability Nutritional Biochemistry Iron Supplementation

Comparable Iron Availability to Ferrous Sulfate in Caco-2 Cell Culture Model

In a systematic in vitro digestion/Caco-2 cell culture model comparing commercial iron preparations, ferrous gluconate demonstrated iron uptake and availability that was not significantly different from ferrous sulfate (FeSO4) and ferrous fumarate, while all three ferrous salts showed significantly higher iron availability than the polysaccharide-iron complex [1]. Caco-2 cell ferritin formation following exposure to simulated gastric and intestinal digests served as the quantitative measure of iron uptake [1]. Significantly more iron was taken up from FeSO4, ferrous gluconate, and ferrous fumarate preparations than from the polysaccharide-iron complex [1]. This finding establishes that ferrous gluconate belongs to the high-availability class of ferrous salts alongside ferrous sulfate and ferrous fumarate, rather than the lower-availability polysaccharide-iron complex category [1].

In Vitro Pharmacology Iron Absorption Cell Culture Models

Elemental Iron Content: 11.6–12.5% vs Ferrous Sulfate and Ferrous Fumarate

Ferrous gluconate dihydrate contains 11.6% to 12.5% elemental iron by weight [1], which represents an intermediate iron density among common ferrous salts. Ferrous sulfate (anhydrous) contains approximately 36% elemental iron, while ferrous sulfate heptahydrate contains approximately 20% elemental iron, and ferrous fumarate contains approximately 33% elemental iron [2]. This lower elemental iron content per unit mass influences tablet size and dosing frequency but also contributes to the compound's gastrointestinal tolerability profile [2]. Notably, the NHS formulary notes that ferrous gluconate 300 mg tablets contain 35 mg elemental iron, compared to ferrous fumarate 322 mg tablets containing 106 mg elemental iron [3]. A 300 mg ferrous gluconate tablet provides approximately one-third the elemental iron of a comparable ferrous fumarate tablet [3].

Formulation Science Elemental Iron Content Dosage Form Design

Solid-State Oxidation Stability: Activity Retention >90% at 25°C Over One Month

The oxidative stability of ferrous gluconate dihydrate in solid powder form has been characterized under controlled storage conditions. At room temperature (25°C), the oxidation rate remains low, with activity retention exceeding 90% over one month [1]. However, stability is temperature-dependent: under accelerated conditions at 40°C to 50°C, the Fe³⁺ content increases by 20% to 30% after one month, with corresponding activity decline [1]. Mössbauer spectroscopic analysis of Ascofer® (a ferrous gluconate-based pharmaceutical product) revealed that fresh samples contain approximately 85% ± 5% ferrous iron (Fe²⁺) and 15% ± 5% ferric iron (Fe³⁺) [2]. Notably, over 51 months of storage, the abundance of Fe²⁺ ions actually increased by approximately 10% while Fe³⁺ decreased by the same amount, indicating internal reduction of ferric ions [2]. This reduction phenomenon is not typically observed with ferrous sulfate preparations [3].

Stability Studies Solid-State Chemistry Oxidation Kinetics

Optimal Application Scenarios for Ferrous Gluconate Dihydrate Based on Quantitative Differentiation Evidence


Oral Iron Supplementation for Peritoneal Dialysis Patients Requiring High-Dose Iron Therapy

Ferrous gluconate dihydrate is the preferred oral iron supplement for peritoneal dialysis patients based on direct clinical evidence of superior absorption compared to ferrous sulfate. The 62% higher maximal serum iron increase (183.87% vs 113.51% from baseline) and higher absolute serum iron concentrations (30.97 vs 26.23 µmol/L) provide quantifiable therapeutic advantage [1]. Additionally, the lower incidence of gastrointestinal side effects compared to ferrous sulfate makes ferrous gluconate particularly suitable for chronic dosing in this patient population, where treatment adherence is critical to maintaining adequate iron status [1]. Formulators developing iron products for nephrology applications should prioritize ferrous gluconate over ferrous sulfate when absorption efficiency and tolerability are primary endpoints [1].

Food Fortification in National Nutrition Programs

Ferrous gluconate dihydrate has been successfully implemented as a fortificant in large-scale public nutrition programs. The Mexican nutrition program Oportunidades evaluated ferrous gluconate versus ferrous sulfate as fortificants for complementary baby food (Nutrisano) in toddlers aged 12 to 30 months over a 6-month period [1]. Ferrous gluconate fortification demonstrated acceptable beneficial effects on iron status markers, with adjusted mean serum ferritin significantly higher in medium and higher tertiles of Nutrisano intake (P=0.001) and soluble transferrin receptors significantly lower (P<0.001) [1]. Based on this satisfactory efficacy, ferrous gluconate was selected to replace hydrogen-reduced iron as the fortificant in this national program [1]. Additionally, a program fortifying whole cow's milk with ferrous gluconate and zinc oxide reduced anemia prevalence in toddlers [2]. For food manufacturers and public health agencies procuring iron fortificants, ferrous gluconate dihydrate offers demonstrated field efficacy in real-world nutrition interventions [1] [2].

Pharmaceutical Formulations Requiring Intermediate Iron Density and pH-Dependent Dissolution

Ferrous gluconate dihydrate is particularly suited for oral solid dosage forms where controlled iron release and minimized gastrointestinal irritation are desired. With elemental iron content of 11.6% to 12.5%, ferrous gluconate provides approximately one-third the iron density of ferrous fumarate, enabling larger tablet sizes with lower iron concentration per unit volume [1]. This characteristic is advantageous for formulations targeting patients who experience GI distress with high-concentration ferrous sulfate or ferrous fumarate preparations [1]. Furthermore, the pH-dependent solubility profile—with significantly enhanced dissolution under acidic conditions (pH 1.5–3.5, approximating gastric environment) but precipitation in neutral pH—provides formulators with predictable release characteristics for immediate-release or enteric-coated formulations [2]. The monoclinic crystal structure (space group I2) of the fully hydrated dihydrate form offers defined solid-state properties for manufacturing consistency [3]. Formulators seeking iron sources with moderate iron density and pH-responsive dissolution should select ferrous gluconate dihydrate over higher-density alternatives [1] [2].

In Vitro Iron Availability Studies Using Standardized Caco-2 Cell Models

For researchers conducting comparative iron bioavailability assessments, ferrous gluconate dihydrate serves as a validated reference compound representing the high-availability ferrous salt class. In the Caco-2 cell culture model with simulated gastrointestinal digestion, ferrous gluconate demonstrates iron uptake statistically equivalent to ferrous sulfate (FeSO4) and ferrous fumarate, while significantly outperforming polysaccharide-iron complex [1]. This established performance profile makes ferrous gluconate suitable as a positive control in iron availability experiments or as a benchmark compound when evaluating novel iron formulations [1]. The compound's defined purity specifications (97.0% to 102.0% on dried basis per USP monograph) [2] ensure reproducibility across experimental replicates. Researchers procuring iron compounds for in vitro pharmacology or nutrition science studies can rely on ferrous gluconate dihydrate as a well-characterized reference standard with documented Caco-2 cell uptake characteristics [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferrous gluconate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.